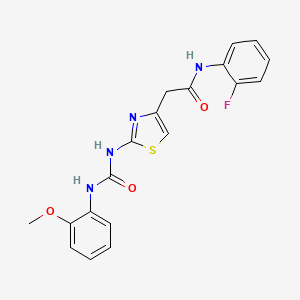
N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as PFK-158, is a novel small molecule inhibitor that has been shown to selectively target and inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and energy production. Inhibition of NAMPT by PFK-158 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide works by inhibiting the activity of NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is a critical coenzyme involved in a wide range of cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide leads to a depletion of cellular NAD+ levels, which in turn leads to a disruption of cellular metabolism and energy production. This disruption ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can induce autophagy, a process by which cells degrade and recycle their own components. Autophagy has been implicated in a wide range of cellular processes, including aging, neurodegenerative diseases, and cancer. In addition, N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is its selectivity for NAMPT, which makes it a potent and specific inhibitor of this enzyme. This selectivity may reduce the potential for off-target effects and toxicity. However, one limitation of N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of NAMPT, which may have improved therapeutic efficacy. In addition, further studies are needed to elucidate the mechanisms underlying N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide's anti-tumor activity and other biochemical and physiological effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in humans.
合成方法
The synthesis of N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with 2-methoxyphenyl isocyanate to form the urea derivative. This intermediate is then reacted with 2-chloroacetyl chloride to form the thiazole ring, followed by reaction with 2-fluoroaniline to introduce the fluorophenyl group. The final product is obtained through purification and isolation steps.
科学研究应用
N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-16-9-5-4-8-15(16)23-18(26)24-19-21-12(11-28-19)10-17(25)22-14-7-3-2-6-13(14)20/h2-9,11H,10H2,1H3,(H,22,25)(H2,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCWMUDQVTVZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2788527.png)
![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2788531.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2788532.png)

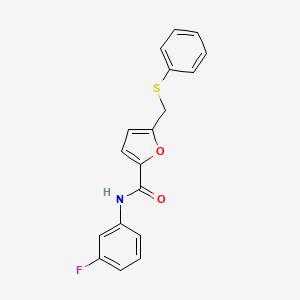
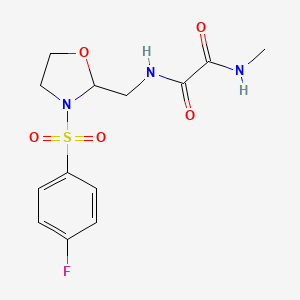
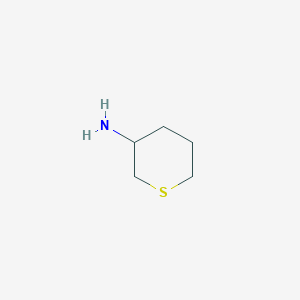

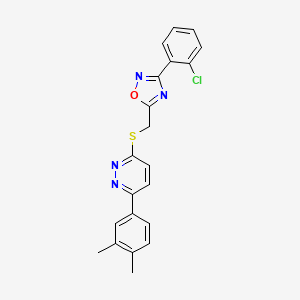

![N-Methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2788545.png)

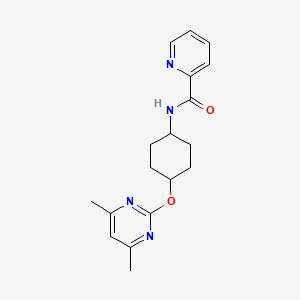
![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2788549.png)